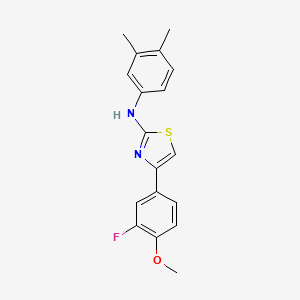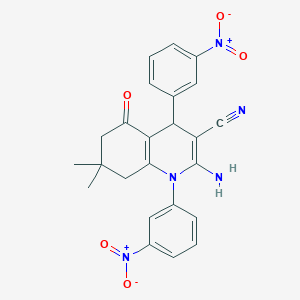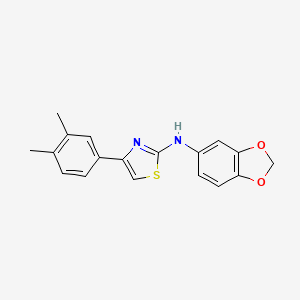
N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities.
Aryl Substituted Thiazoles: Compounds with similar aryl substitutions, such as 4-(4-methoxyphenyl)thiazole.
Uniqueness
N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of substituents on the thiazole ring, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C18H17FN2OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2OS/c1-11-4-6-14(8-12(11)2)20-18-21-16(10-23-18)13-5-7-17(22-3)15(19)9-13/h4-10H,1-3H3,(H,20,21) |
InChI Key |
JFMBNHIUTOBXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B11535671.png)
![N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine](/img/structure/B11535675.png)

![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11535686.png)
![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11535692.png)
![3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]hydrazono}methyl]phenol](/img/structure/B11535699.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11535700.png)
![2,8-di(naphthalen-2-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11535704.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11535706.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535712.png)
![N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11535714.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11535726.png)
![1,8-Dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11535737.png)
